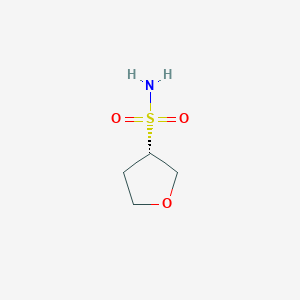

(3S)-oxolane-3-sulfonamide

Description

Significance of Sulfonamide Motifs in Organic and Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. ajchem-b.comwikipedia.org Since the discovery of the first sulfonamide antibacterial drugs, this motif has been incorporated into a vast array of therapeutic agents. ajchem-b.comekb.eg Its prevalence stems from its unique chemical properties: it is a stable, electron-withdrawing group capable of acting as a hydrogen bond donor and acceptor. thieme-connect.com These characteristics allow it to serve as a bioisosteric replacement for other functional groups, such as carboxylic acids or amides, to modulate a molecule's physicochemical and pharmacokinetic properties. researchgate.net

The sulfonamide group is a key component in drugs with a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, anticancer, and diuretic effects. ajchem-b.comnih.govbohrium.com For instance, many diuretics and antidiabetic medications rely on the sulfonamide structure to inhibit specific enzymes like carbonic anhydrase. ajchem-b.comnih.gov In antibacterial agents, sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. ajchem-b.comnih.gov The versatility and proven track record of the sulfonamide motif ensure its continued importance in the design and discovery of new drugs. nih.govbohrium.com

Table 1: Examples of Marketed Drugs Containing a Sulfonamide Moiety

| Drug Name | Therapeutic Class |

| Sulfamethoxazole | Antibiotic |

| Hydrochlorothiazide | Diuretic |

| Celecoxib | Anti-inflammatory |

| Sumatriptan | Antimigraine |

| Glipizide | Antidiabetic |

| Darunavir | Antiviral (HIV) |

| Acetazolamide | Diuretic, Antiglaucoma |

Role of Oxolane Ring Systems in Molecular Design and Bioactivity Modulation

The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered saturated oxygen-containing heterocycle. researchgate.net This structural unit is found in numerous natural products and is frequently incorporated into synthetic compounds in medicinal chemistry. researchgate.netsci-hub.se The THF ring is the eleventh most abundant ring system in drugs approved by the U.S. Food and Drug Administration (FDA). sci-hub.se

The inclusion of an oxolane ring can significantly influence a molecule's properties. It is a polar, non-aromatic scaffold that can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for drug absorption and distribution. nih.gov The oxygen atom in the ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets like proteins and enzymes. nih.gov For example, the bis-THF moiety in the HIV protease inhibitor Darunavir is crucial for its high binding affinity to the enzyme's backbone. nih.gov Furthermore, the non-planar, flexible nature of the THF ring allows it to introduce three-dimensionality into a molecule, which can lead to improved target selectivity and better pharmacokinetic profiles compared to flat, aromatic systems. nih.gov The strategic placement of substituents on the THF ring can also be used to block metabolically labile sites, thereby improving a compound's metabolic stability. sci-hub.seresearchgate.net

Importance of Chiral Heterocycles in Stereoselective Synthesis and Molecular Recognition

Chirality, or "handedness," is a fundamental property in chemistry and biology. mdpi.com Many biological molecules, such as amino acids and sugars, are chiral, and biological systems like enzymes and receptors are often able to distinguish between different stereoisomers (enantiomers or diastereomers) of a drug molecule. longdom.orgnih.gov Consequently, the different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities, with one isomer being highly active while another may be less active or even cause unwanted effects. longdom.orgnih.gov

Chiral heterocycles are particularly important scaffolds in drug discovery. numberanalytics.comresearcher.life The defined three-dimensional arrangement of atoms in a chiral heterocyclic compound is critical for precise molecular recognition and binding to a biological target. mdpi.com Achieving high stereoselectivity in the synthesis of these molecules is a major goal of modern organic chemistry. numberanalytics.comnumberanalytics.com Chemists use various strategies, including chiral catalysts and chiral auxiliaries, to control the stereochemical outcome of a reaction and produce a single, desired stereoisomer. numberanalytics.comresearchgate.net The ability to synthesize enantiomerically pure heterocycles is essential for developing safer and more effective medicines. numberanalytics.comresearcher.life The specific stereochemistry of a compound can dictate its uptake, metabolism, and interaction with its target, making stereoselective synthesis a critical aspect of pharmaceutical research. nih.gov

Research Context and Scope of (3S)-Oxolane-3-sulfonamide Investigations

Specific research focusing directly on the biological activity of this compound is not extensively documented in publicly available literature. Instead, its importance appears to lie in its role as a chiral building block for the synthesis of more complex and pharmacologically active molecules. uniba.itresearchgate.net The combination of the sulfonamide group, the chiral oxolane ring, and the primary sulfonamide nitrogen makes it a versatile intermediate.

Investigations involving similar structures highlight the utility of such motifs. For instance, substituted THF rings are key components in potent HIV protease inhibitors, where they form critical hydrogen bonds within the enzyme's active site. nih.govacs.org The synthesis of functionalized chiral heterocycles, including pyrroline (B1223166) sulfonamides, through cascade reactions underscores the demand for optically active starting materials to build complex molecular architectures. rsc.orgrsc.org The development of a key building block for the anti-Alzheimer drug candidate BMS-299897 involved the synthesis of a sulfonamide, demonstrating the application of such intermediates in constructing high-value pharmaceutical targets. uniba.it Therefore, the research context for this compound is primarily within synthetic and medicinal chemistry, where it serves as a valuable, stereochemically defined fragment for incorporation into novel drug candidates, leveraging the beneficial properties of both the sulfonamide and oxolane moieties.

Structure

3D Structure

Properties

Molecular Formula |

C4H9NO3S |

|---|---|

Molecular Weight |

151.19 g/mol |

IUPAC Name |

(3S)-oxolane-3-sulfonamide |

InChI |

InChI=1S/C4H9NO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2,(H2,5,6,7)/t4-/m0/s1 |

InChI Key |

GMAXVRALICXRLK-BYPYZUCNSA-N |

Isomeric SMILES |

C1COC[C@H]1S(=O)(=O)N |

Canonical SMILES |

C1COCC1S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s Oxolane 3 Sulfonamide and Its Derivatives

Stereoselective Synthesis of the (3S)-Oxolane Core

The precise construction of the chiral tetrahydrofuran (B95107) (oxolane) ring is paramount for the synthesis of (3S)-oxolane-3-sulfonamide. Various methodologies have been developed to achieve high stereocontrol, including leveraging the chiral pool, employing asymmetric catalysis, and utilizing intramolecular cyclization strategies.

Asymmetric Catalysis in Oxolane Ring Formation

Asymmetric catalysis offers a powerful and efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Several catalytic systems have been successfully applied to the formation of chiral oxolane rings.

Metal-Catalyzed Cyclizations: Chiral transition metal complexes, such as those based on palladium, rhodium, and magnesium, have proven effective in catalyzing the asymmetric formation of tetrahydrofurans. rsc.org For example, chiral palladium catalysts can facilitate the cyclization of γ-amino alcohols to form the oxolane ring with high enantiomeric excess. Similarly, magnesium-based catalysts have been employed in asymmetric hetero-Diels-Alder reactions to produce chiral dihydropyrans, which can be further elaborated to tetrahydrofuran derivatives. rsc.org

Organocatalysis: In recent years, organocatalysis has emerged as a complementary approach to metal catalysis. Chiral Brønsted acids have been used to catalyze the asymmetric ring-opening of substituted oxetanes, providing access to functionalized chiral tetrahydrofurans under mild conditions. rsc.org This method has shown promise for the synthesis of a range of useful chiral building blocks. rsc.org

Table 1: Comparison of Asymmetric Catalysis Methods for Oxolane Synthesis

| Catalytic System | Key Features | Typical Substrates | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Palladium Catalysis | High enantioselectivity in cyclization of γ-amino alcohols. | γ-amino alcohols | >95% |

| Magnesium Catalysis | Effective in asymmetric hetero-Diels-Alder reactions. rsc.org | Danishefsky's diene, aldehydes rsc.org | High rsc.org |

| Chiral Brønsted Acids | Catalyzes asymmetric ring-opening of oxetanes. rsc.org | 3-substituted oxetanes rsc.org | Excellent rsc.org |

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and effective strategy for constructing cyclic systems, including the oxolane ring. thieme-connect.com These reactions involve the formation of a carbon-oxygen bond within a single molecule, often promoted by an acid or a metal catalyst.

One prevalent approach involves the intramolecular addition of an alcohol to an epoxide, a method frequently used in the synthesis of complex molecules. nih.gov This can be achieved by generating the epoxide in situ, followed by spontaneous cyclization. nih.gov Another strategy is the radical cyclization of β-alkoxyacrylates, which has been shown to be a highly useful method for the stereoselective synthesis of substituted tetrahydrofurans. mdpi.com Additionally, 5-exo-trig radical cyclizations, where a delta-carbon radical adds intramolecularly to an aldehyde's carbonyl group, provide an efficient route to enantiopure tetrahydrofuran-3-ols. researchgate.net These radical precursors can be generated from readily available chiral starting materials. researchgate.net Alkoxy radical-initiated relay cyclizations also represent a powerful tool for the rapid construction of substituted tetrahydrofurans. researchgate.net

Formation of the Sulfonamide Moiety

Once the chiral (3S)-oxolane core is established, the next critical step is the formation of the sulfonamide group. This is typically achieved through nucleophilic substitution or oxidative methods.

Nucleophilic Substitution Reactions with Sulfonyl Chlorides

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.inresearchgate.net This method is generally effective, although the reactivity of the amine can vary. ijarsct.co.in The base is added to neutralize the hydrochloric acid generated during the reaction. ijarsct.co.in While this classical approach is robust, the preparation of the required sulfonyl chloride derivatives can sometimes be challenging and may involve harsh reagents. researchgate.netacs.org

Recent advancements have focused on developing more efficient and milder conditions for this transformation. For instance, copper-catalyzed protocols have been developed for the one-pot conversion of aryl carboxylic acids to sulfonyl chlorides, which are then aminated in situ to form the sulfonamide. nih.gov This avoids the isolation of the often-reactive sulfonyl chloride intermediate. nih.gov

Oxidative Approaches from Sulfinamides and Thiols

Oxidative methods provide an alternative to the use of sulfonyl chlorides for the synthesis of sulfonamides. These strategies often start from more readily available sulfur-containing compounds like thiols or sulfinamides.

The oxidation of sulfinamides to sulfonamides is a reliable transformation, often accomplished using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net This approach is particularly useful as the synthesis of chiral sulfinamides is often less prone to racemization compared to the corresponding sulfonamides. researchgate.net

Direct oxidative coupling of thiols and amines has emerged as a highly efficient, single-step method for sulfonamide synthesis. nih.govacs.org This strategy avoids pre-functionalization steps and reduces waste. nih.gov Both copper-catalyzed and electrochemical methods have been developed for this transformation. nih.govacs.org For example, an electrochemical method allows for the oxidative coupling of thiols and amines to be completed in as little as five minutes, using electricity as the sole driving force and producing hydrogen as a benign byproduct. acs.org The reaction proceeds through the initial anodic oxidation of the thiol to a disulfide, which then acts as a competent coupling partner with the amine. acs.org

Table 2: Comparison of Sulfonamide Formation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Nucleophilic Substitution | Amine, Sulfonyl Chloride | Base (e.g., pyridine, triethylamine) researchgate.net | Well-established, generally high yields. thieme-connect.com |

| Oxidation of Sulfinamides | Sulfinamide | Oxidizing agent (e.g., m-CPBA) researchgate.net | Good for stereoretention. researchgate.net |

| Oxidative Coupling of Thiols and Amines | Thiol, Amine | Copper catalyst or electrochemical setup nih.govacs.org | Atom-economical, avoids pre-functionalization. nih.govacs.org |

Sulfur(IV) Fluoride (B91410) Exchange (SuFEx) and Related Methods

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Sharpless and co-workers in 2014, has emerged as a powerful tool for the synthesis of sulfonamides and related structures. researchgate.netoup.com This "click chemistry" approach relies on the remarkable stability of the S(VI)-F bond, coupled with its efficient and specific reactivity towards nucleophiles. oup.com The SuFEx reaction is characterized by its tolerance to a wide range of functional groups, high yields, and often mild, metal-free reaction conditions. researchgate.netoup.com

The core of SuFEx chemistry involves the reaction of a sulfonyl fluoride (R-SO2F) or a fluorosulfate (B1228806) (R-OSO2F) with a suitable nucleophile, such as an amine or a silyl (B83357) ether, to form a stable sulfonamide or sulfate (B86663) linkage, respectively. researchgate.net This methodology offers a significant advantage over traditional methods that often employ highly reactive and less selective sulfonyl chlorides. oup.com The stability of sulfonyl fluorides towards hydrolysis and their predictable reactivity make them ideal reagents for complex molecule synthesis. oup.com

Recent advancements have expanded the scope of SuFEx, including the development of new catalysts and reaction conditions to further enhance its efficiency and applicability. For instance, the use of calcium triflimide [Ca(NTf2)2] in combination with DABCO has been shown to effectively activate sulfonyl fluorides for reaction with amines at room temperature, providing sulfonamides in excellent yields within a short timeframe. nih.gov This contrasts with earlier methods that required elevated temperatures. nih.gov Furthermore, strategies have been developed to synthesize sulfonyl fluorides from various precursors, including sulfonamides themselves, thereby increasing the versatility of the SuFEx approach. oup.com

A notable extension of this chemistry involves the use of sulfur(IV) reagents. rsc.orgresearchgate.net For example, a novel sulfur(IV) fluoride exchange reagent, N-methylimidazolium sulfinyl fluoride hexafluorophosphate (B91526) (MISF), has been developed for the synthesis of substituted sulfamate (B1201201) esters from alcohols and amines. rsc.orgresearchgate.net This two-step process, involving sequential addition followed by oxidation, expands the accessibility of sulfamate esters, which are challenging to synthesize via traditional SuFEx methods with alkyl alcohols. rsc.orgresearchgate.net

Table 1: Comparison of Catalytic Systems for SuFEx Reactions

| Catalyst/Promoter | Nucleophile | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Et3N | Phenols | Sulfuryl fluoride | Room Temp | Excellent | thieme-connect.com |

| HMDS/DBU or TBD | Silyl ethers/Alcohols | Sulfuryl fluoride | Room Temp | High | oup.com |

| Ca(NTf2)2/DABCO | Amines | Phenylsulfonyl fluoride | Room Temp, <30 min | 94% | nih.gov |

| Bifluoride salts | Phenols/Alcohols | Sulfuryl fluoride | - | High | springernature.com |

One-Pot Multicomponent Reactions for Sulfonamide Synthesis

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like sulfonamides from simple, readily available starting materials. rsc.orgresearchgate.net These reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, are particularly valuable in drug discovery for the rapid generation of compound libraries. researchgate.net

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for sulfonamide synthesis. mdpi.combeilstein-journals.orgbeilstein-journals.org The classic Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.orgmdpi.com By using a sulfonamide as the acidic component or by incorporating a sulfonyl-containing starting material, this reaction can be directed towards the synthesis of sulfonamide-containing peptidomimetics. rsc.orgacs.org For instance, a five-component reaction strategy has been developed for the synthesis of pseudopeptides connected to a sulfonamide scaffold by combining sulfonyl chlorides, glycines, benzylamines, benzaldehydes, and isocyanides in a tandem N-sulfonylation/Ugi reaction. rsc.org This reaction proceeds under mild conditions in an ethanol/water mixture at room temperature, affording the products in high yields. rsc.org

Similarly, multicomponent strategies have been employed for the synthesis of other sulfonamide-containing heterocyclic systems. A one-pot, four-component tandem reaction has been developed for the synthesis of novel sulfonamide-1,2,3-triazoles. researchgate.net This process involves sulfonamidation, azidation, and a 1,3-dipolar cycloaddition, catalyzed by a reusable copper(II)-adsorbed on mesoporous silica (B1680970) under ultrasound irradiation in an aqueous medium. researchgate.net This method is noted for its high yields, short reaction times, and adherence to green chemistry principles. researchgate.net

Another innovative one-pot approach merges traditional amide coupling partners to generate sulfonamides. acs.org This strategy utilizes copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides in situ, which are then aminated to form the corresponding sulfonamides. acs.org This method is advantageous as it does not require pre-functionalization of the starting acid or amine and is applicable to a diverse range of substrates. acs.org

Table 2: Examples of One-Pot Multicomponent Reactions for Sulfonamide Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Tandem N-sulfonylation/Ugi-4CR | Sulfonyl chloride, glycine, benzylamine, benzaldehyde, isocyanide | Ethanol/water, Room Temp | Pseudopeptide-sulfonamide hybrid | rsc.org |

| Tandem sulfonamidation/azidation/1,3-dipolar cycloaddition | Sulfonyl chloride, propargylamine, organic halide, sodium azide (B81097) | Cu(II)-mSiO2, Ultrasound, Water | Sulfonamide-1,2,3-triazole | researchgate.net |

| Decarboxylative Halosulfonylation/Amination | Aromatic acid, amine, SO2 | Cu(I), Light | Aryl sulfonamide | acs.org |

| Visible-light-induced MCR | Arylazo sulfone, alcohol, DABSO | CuI, HCl, Blue LED | Aryl sulfonic ester | rsc.org |

Chemo- and Regioselective Functionalization Strategies

The ability to selectively modify specific sites within a molecule is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. For this compound, functionalization can be targeted at either the sulfonamide nitrogen or the oxolane ring.

Diversification at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group provides a key handle for introducing structural diversity. A variety of methods have been developed for the N-functionalization of sulfonamides, ranging from simple alkylation and arylation to more complex coupling reactions.

Late-stage functionalization strategies are particularly valuable as they allow for the modification of complex molecules without the need for de novo synthesis. chemrxiv.org One such approach involves the conversion of primary sulfonamides into versatile sulfinate salt intermediates. chemrxiv.org This transformation can be achieved via an N-heterocyclic carbene (NHC)-catalyzed reaction of transiently formed N-sulfonylimines. The resulting sulfinates can then be converted into a range of other functional groups, including secondary sulfonamides through amination. chemrxiv.org

Another powerful technique for N-functionalization is the Hofmann-Löffler-Freytag (HLF) reaction, which enables the formation of pyrrolidine (B122466) rings through a radical-mediated rearrangement of N-halogenated sulfonamides. pharma.hr This intramolecular C-H amination provides a direct route to complex heterocyclic structures from linear sulfonamide precursors. pharma.hr

Electrochemical methods also offer a green and efficient means for N-functionalization. For instance, the allylic C(sp³)–H amination of alkenes with sulfonamides can be achieved electrochemically, providing a mild route to N-allylated sulfonamides. beilstein-journals.org This method has been successfully applied to the late-stage functionalization of drug molecules like celecoxib. beilstein-journals.org Furthermore, oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes, catalyzed by sodium iodide and sodium percarbonate, provides a straightforward and scalable synthesis of α-sulfonamido acetals, which are precursors to valuable α-amino alcohols and esters. rsc.org

Table 3: Selected Methods for N-Functionalization of Sulfonamides

| Reaction Type | Reagents | Key Features | Resulting Moiety | Reference |

|---|---|---|---|---|

| Reductive Deamination/Amination | Aldehyde, NHC, Amine Source | Mild, late-stage functionalization | Secondary Sulfonamide | chemrxiv.org |

| Hofmann-Löffler-Freytag Reaction | In situ halogenation, Light | Radical-mediated C-H amination | Pyrrolidine-fused sulfonamide | pharma.hr |

| Electrochemical Allylic Amination | Alkene, Electrolysis | Mild, metal-free C-N bond formation | N-Allyl Sulfonamide | beilstein-journals.org |

| Oxidative N-functionalization | Aliphatic aldehyde, NaI, Na2CO4 | Green, scalable C-N bond formation | α-Sulfonamido Acetal | rsc.org |

Modifications of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a common scaffold in medicinal chemistry, and its modification can significantly impact the physicochemical and pharmacological properties of a molecule. nih.govacs.org The introduction of an oxetane (B1205548) ring, a four-membered oxygen-containing heterocycle, has become a popular strategy in drug design to modulate properties such as solubility, metabolic stability, and basicity. nih.govresearchgate.net In the context of this compound, replacing or modifying the oxolane ring can be a valuable diversification strategy.

The oxetane ring is often introduced in the later stages of a drug discovery campaign to improve suboptimal pharmacokinetic properties of a lead compound. nih.govacs.org For example, the incorporation of an oxetane can increase aqueous solubility and provide access to unexplored chemical space due to its three-dimensional nature. nih.gov It can also serve as a bioisostere for gem-dimethyl or carbonyl groups, offering a way to block metabolically labile sites without significantly increasing lipophilicity. researchgate.net

Synthetic methods for the late-stage installation of oxetane rings are highly desirable to avoid potential degradation of this strained ring system under harsh reaction conditions. acs.org While specific examples of modifying the oxolane ring in this compound are not detailed in the provided context, general strategies for the functionalization of saturated heterocycles can be applied. These often involve C-H activation/functionalization reactions, which allow for the direct introduction of new substituents onto the ring. Radical-promoted regioselective functionalization of unactivated C(sp³)–H bonds is a powerful tool for the structural elaboration of aliphatic rings. chinesechemsoc.org

Table 4: Impact of Oxetane Incorporation in Drug Discovery

| Property | Effect of Oxetane Moiety | Rationale | Reference |

|---|---|---|---|

| Aqueous Solubility | Increase | Increased polarity and 3D-character | nih.govresearchgate.net |

| Metabolic Stability | Increase | Can block metabolically labile sites | researchgate.net |

| Lipophilicity (LogD) | Decrease | Replacement of lipophilic groups (e.g., phenyl) | acs.org |

| Amine Basicity (pKa) | Attenuation | Inductive effect of the oxetane oxygen | nih.govacs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to develop more sustainable and environmentally benign processes. jocpr.com This involves the use of non-toxic solvents, renewable starting materials, energy-efficient processes, and methods that minimize waste generation. jocpr.comresearchgate.net

A key focus in the green synthesis of sulfonamides is the replacement of hazardous solvents like dichloromethane (B109758) and DMF with greener alternatives such as water, ethanol, or deep eutectic solvents (DESs). researchgate.netuniba.it For example, a sustainable protocol for sulfonamide synthesis has been developed using choline (B1196258) chloride-based DESs, which are biodegradable and reusable. uniba.it These reactions can be performed at room temperature, and the products are often isolated by simple filtration or extraction. uniba.it Water has also been successfully employed as a solvent for sulfonamide synthesis, particularly when the reagents are water-soluble and the product precipitates out, simplifying purification. researchgate.nettandfonline.com

Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach. sci-hub.se Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has been applied to the synthesis of sulfonamides. rsc.org A solvent-free, one-pot mechanochemical method has been demonstrated for the synthesis of sulfonamides from disulfides, which are converted to sulfonyl chlorides in situ and then reacted with amines. rsc.org This approach significantly reduces waste, as reflected by a much lower E-factor compared to traditional solution-based methods. rsc.org

The choice of reagents is also critical. Traditional sulfonamide synthesis often relies on reactive and toxic sulfonyl chlorides. researchgate.net Greener alternatives include the use of stable sodium sulfinates as the sulfur source. researchgate.net Additionally, catalytic methods are inherently greener as they reduce the amount of reagents required. Various catalytic systems, including those based on copper, have been developed for sulfonamide synthesis under mild and sustainable conditions. researchgate.netacs.org

Table 5: Green Chemistry Metrics for Sulfonamide Synthesis

| Approach | Key Features | Green Chemistry Principle(s) Addressed | Reference |

|---|---|---|---|

| Synthesis in Water | Use of a non-toxic, readily available solvent | Safer Solvents, Waste Prevention | researchgate.nettandfonline.com |

| Synthesis in Deep Eutectic Solvents (DESs) | Use of biodegradable, reusable solvents | Safer Solvents, Renewable Feedstocks | uniba.it |

| Mechanochemistry (Solvent-free) | Reactions conducted by grinding/milling | Waste Prevention, Atom Economy | rsc.org |

| Use of Sodium Sulfinates | Replacement of hazardous sulfonyl chlorides | Safer Reagents | researchgate.net |

| Catalytic Methods | Reduced reagent stoichiometry | Catalysis, Atom Economy | researchgate.netacs.org |

Stereochemical Analysis and Chirality Research of 3s Oxolane 3 Sulfonamide

Determination of Absolute Configuration

The designation '(3S)' in (3S)-oxolane-3-sulfonamide specifies the absolute configuration at the chiral carbon atom. The experimental verification of this assignment is a crucial step in its chemical characterization, ensuring that the correct stereoisomer is synthesized and studied. Several advanced analytical techniques are employed for this purpose.

One of the most definitive methods for determining absolute configuration is single-crystal X-ray crystallography. While obtaining suitable crystals of the primary sulfonamide can be challenging, it is common practice to convert the chiral molecule into a crystalline derivative. nih.gov This involves reacting the compound with a chiral auxiliary of a known absolute configuration, such as (1R)-(-)-camphor-10-sulfonyl chloride, to form a diastereomeric camphorsulfonamide. nih.gov The resulting diastereomer is more likely to form high-quality crystals, and X-ray diffraction analysis can elucidate the complete three-dimensional structure, thereby confirming the configuration of the original chiral center. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative in solution-state analysis. Since enantiomers are indistinguishable in a standard achiral NMR environment, their conversion into diastereomers is necessary. researchgate.net This can be achieved by using a chiral derivatizing agent (CDA) to form a covalent bond or a chiral solvating agent (CSA) to form non-covalent diastereomeric complexes. researchgate.netlibretexts.org These diastereomeric species exhibit distinct chemical shifts and coupling constants in the NMR spectrum, allowing for the assignment of configuration, often by comparison to a known standard. libretexts.orgthieme-connect.de Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect (nOe) spectroscopy can be used to determine the relative spatial proximity of atoms within the molecule, which can help establish the absolute configuration if another stereocenter's identity is already known. researchgate.net

Table 1: Methods for Determining Absolute Configuration

| Method | Principle | Application Example | Reference |

|---|---|---|---|

| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the solid state. | Analysis of a crystalline diastereomeric derivative, such as a camphorsulfonamide, to unambiguously assign the stereocenter. | nih.gov |

| NMR with Chiral Derivatizing Agents (CDAs) | Covalent reaction of the enantiomeric mixture with a chiral reagent to form diastereomers, which have distinct NMR spectra. | Reaction with Mosher's acid or a similar agent to create diastereomeric esters/amides for analysis. | researchgate.net |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient, non-covalent diastereomeric complexes with a chiral solvent or additive, leading to observable spectral differences. | Addition of (R)-1,1'-bi-2-naphthol or a similar agent to the NMR sample to resolve signals of the enantiomers. | libretexts.org |

| Nuclear Overhauser Effect (nOe) Spectroscopy | An NMR technique that identifies protons that are close in space, helping to determine the relative stereochemistry of a molecule. | Correlating the stereochemistry of the C3 position relative to other protons on the oxolane ring. | researchgate.net |

Conformational Analysis of the Oxolane Ring and Sulfonamide Group

The biological function and molecular recognition capabilities of this compound are not only defined by its absolute configuration but also by its dynamic three-dimensional shape, or conformation. Conformational analysis investigates the energetically preferred spatial arrangements of the oxolane ring and the appended sulfonamide group.

The five-membered oxolane (tetrahydrofuran) ring is not planar. It adopts puckered conformations to alleviate torsional strain. The two most common conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" (C_{2} symmetry), where two atoms are displaced on opposite sides of the plane formed by the other three. The specific puckering and the energetic barrier between these forms are influenced by the substituent at the C3 position. The sulfonamide group will preferentially occupy either a pseudo-axial or pseudo-equatorial position to minimize steric hindrance.

The conformation of the sulfonamide moiety itself is also critical, as its biological activity is often dependent on its conformational state. researchgate.net Key considerations include the rotation around the S-N and S-C bonds. researchgate.netmdpi.com Theoretical studies, such as those using Density Functional Theory (DFT), combined with experimental data from X-ray crystallography or rotational spectroscopy, indicate that specific orientations are favored. researchgate.netmdpi.com For instance, the S-N bond often adopts an orientation that is nearly perpendicular to the plane of the attached ring system. mdpi.com The relative orientation of the sulfonyl (SO₂) and amine (NH₂) groups is also a key feature, with staggered conformations generally being more stable than eclipsed ones. These preferred conformations dictate the spatial projection of the hydrogen-bond donor (N-H) and acceptor (S=O) groups, which is critical for molecular interactions.

Enantiomeric Purity Assessment and Control

For a chiral compound intended for specific applications, particularly in pharmacology, ensuring high enantiomeric purity is paramount. Enantiomeric purity, often expressed as enantiomeric excess (e.e.), quantifies the predominance of one enantiomer over the other. The control of enantiomeric purity begins with the synthetic process, relying on highly enantioselective reactions to create the chiral center. Its assessment requires specialized analytical methods capable of distinguishing between enantiomers.

Chiral chromatography is the most widely used technique for this purpose. nih.gov In Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the sample is passed through a column containing a chiral stationary phase (CSP). nih.govresearchgate.net The enantiomers interact differently with the CSP, leading to different retention times and thus their separation and quantification. researchgate.net

Capillary Electrophoresis (CE) is another powerful method for chiral separations. mdpi.com In this technique, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the selector, which have different electrophoretic mobilities, enabling their separation. mdpi.com

NMR spectroscopy, when used with a chiral solvating or derivatizing agent, can also be employed for quantitative analysis of enantiomeric purity. libretexts.org The integration of the distinct signals corresponding to each enantiomer in the diastereomeric environment allows for the precise determination of their ratio. libretexts.org The limit of detection (LOD) and limit of quantitation (LOQ) for the minor enantiomer are critical validation parameters for these methods. mdpi.com

Table 2: Techniques for Enantiomeric Purity Assessment

| Technique | Abbreviation | Principle | Common Application | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. | Quantification of enantiomeric excess using columns like Chiralcel® or Chiralpak®. | nih.govpku.edu.cn |

| Gas Chromatography | GC | Separation of volatile, often derivatized, enantiomers on a column coated with a chiral stationary phase. | Analysis of enantiomeric impurities in chiral synthons. | nih.gov |

| Capillary Electrophoresis | CE | Differential migration of enantiomers in an electric field due to the formation of diastereomeric complexes with a chiral selector in the buffer. | Separation using cyclodextrins as chiral selectors. | mdpi.com |

| Nuclear Magnetic Resonance Spectroscopy | NMR | In the presence of a chiral agent (CSA or CDA), enantiomers give rise to separate, quantifiable signals. | Determination of enantiomeric ratio by integrating distinct peaks in the spectrum. | libretexts.org |

Impact of Stereochemistry on Molecular Interactions and Recognition

The significance of chirality is most evident in the context of molecular recognition, where the specific three-dimensional structure of a molecule governs its ability to interact with other chiral molecules, such as proteins, enzymes, and receptors. The (3S) configuration of oxolane-3-sulfonamide (B1422957) dictates a precise spatial arrangement of its functional groups, which is essential for forming effective and selective interactions with a biological target.

The oxolane ring oxygen, the sulfonamide N-H protons (hydrogen bond donors), and the sulfonyl oxygens (hydrogen bond acceptors) are positioned in a specific geometry due to the (S)-chirality at C3. This arrangement allows the molecule to fit into a binding site with complementary shape and electronic properties, much like a key fits into a lock. This complementary fit is stabilized by a network of intermolecular forces, including hydrogen bonds, van der Waals forces, and dipole-dipole interactions.

The enantiomer, (3R)-oxolane-3-sulfonamide, would present these same functional groups but in a mirror-image orientation. This different spatial arrangement would likely lead to a loss of complementarity with the target binding site. For example, a hydrogen bond donor on the (3S) enantiomer might be positioned perfectly to interact with an acceptor on a receptor, while on the (3R) enantiomer, that same donor might be too far away or might clash sterically with another part of the receptor. This difference in binding affinity and orientation is the molecular basis for why different stereoisomers of a drug can have dramatically different potencies and biological effects. nih.govontosight.ai

Table 3: Conceptual Impact of Stereochemistry on Receptor Binding

| Interaction Type | This compound (Eutomer) | (3R)-Oxolane-3-sulfonamide (Distomer) | Rationale |

|---|---|---|---|

| Hydrogen Bonding | Optimal alignment of N-H and S=O groups with complementary receptor sites, forming strong, stabilizing bonds. | Misalignment of donor/acceptor groups, leading to weak or no hydrogen bonds. | The mirror-image arrangement of the (3R) form prevents proper geometric alignment for optimal bond formation. |

| Steric Fit | The molecule fits snugly into the chiral binding pocket without unfavorable steric clashes. | Steric hindrance between the substituent on the ring and the receptor wall, preventing proper binding. | The different 3D shape of the (3R) enantiomer can cause it to physically clash with the architecture of the binding site. |

| Hydrophobic Interactions | The oxolane ring is positioned correctly within a hydrophobic pocket of the receptor. | The oxolane ring is oriented improperly, reducing favorable hydrophobic contact. | The overall shape change affects the positioning of all parts of the molecule within the binding site. |

Advanced Structural Elucidation and Solid State Characterization

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ethz.chgoogle.com This method provides detailed information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. ethz.chgoogle.com

Molecular Conformation and Geometry of Sulfonamide Derivatives

The sulfonamide group (-SO₂NH₂) is a key functional group with a tetrahedral geometry around the sulfur atom. The conformation of sulfonamide derivatives is often characterized by the torsion angles involving the S-N bond. rcsb.orggoogleapis.comscialert.net In the solid state, sulfonamides frequently adopt a syn conformation. rcsb.org The conformation of the oxolane ring in (3S)-oxolane-3-sulfonamide is expected to be a puckered envelope or twist conformation to minimize steric strain. The specific bond lengths and angles of the sulfonamide group are generally consistent across different molecules, though they can be influenced by the nature of the substituents. google.com

While a specific crystal structure for this compound is not publicly available, analysis of related sulfonamide structures provides expected values for key geometric parameters. For instance, in various sulfonamide derivatives, the S=O bond lengths are typically around 1.43 Å, and the S-N bond length is in the range of 1.65 Å. google.com The geometry of the sulfonamide group can be influenced by its environment in the crystal lattice. asm.org

Table 1: Typical Bond Lengths and Angles in Sulfonamide Derivatives

| Parameter | Typical Value | Reference |

| S=O Bond Length | ~1.43 Å | google.comgoogleapis.com |

| S-N Bond Length | ~1.65 Å | google.com |

| O-S-O Bond Angle | Varies | asm.org |

| N-S-C Bond Angle | Varies | asm.org |

Note: These are generalized values from various sulfonamide derivatives and may not represent the exact parameters for this compound.

Polymorphism and Solvate Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in sulfonamides. chemsrc.comgoogle.com Different polymorphs of the same compound can exhibit distinct physical properties, including solubility and stability. The formation of different polymorphs is often influenced by crystallization conditions such as the solvent used. google.com

Sulfonamides are also known to form solvates, which are crystalline structures that incorporate solvent molecules into the crystal lattice. The formation of solvates can be rationalized by the hydrogen-bonding capabilities of the sulfonamide group interacting with solvent molecules. Solvents with hydrogen bond acceptor groups are more likely to form solvates with sulfonamides. The study of polymorphism and solvate formation is critical in pharmaceutical development to ensure the selection of the most stable and appropriate solid form.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. rcsb.orggoogleapis.comscialert.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure and the study of conformational dynamics.

While a full NMR spectral assignment for this compound is not available, ¹H and ¹³C NMR data have been reported for a related derivative, N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)tetrahydrofuran-3-sulfonamide. The chemical shifts of the tetrahydrofuran-3-sulfonamide moiety in this derivative provide a valuable reference.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Tetrahydrofuran-3-sulfonamide Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Hα to SO₂NH | 4.33-4.27 (m) | 61.7 | |

| Oxolane Ring Protons | 4.04-3.66 (m) | 68.7, 32.5, 28.8 | |

| Oxolane Ring Carbons | 68.7, 61.7, 32.5, 28.8 |

Note: Data is from N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)tetrahydrofuran-3-sulfonamide in DMSO-d₆. The chemical shifts for this compound may differ.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into molecular conformation and intermolecular interactions.

For sulfonamides, the most characteristic vibrational bands are the asymmetric and symmetric stretching modes of the SO₂ group. These typically appear in the regions of 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively. The N-H stretching vibrations of the sulfonamide group are also prominent, usually observed in the range of 3350-3140 cm⁻¹. The positions of these bands can be sensitive to hydrogen bonding, providing information about intermolecular interactions in the solid state. chemsrc.comkolabshop.com

Table 3: Characteristic FT-IR Vibrational Frequencies for Sulfonamides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| N-H Stretch | 3350 - 3140 | |

| Asymmetric SO₂ Stretch | 1350 - 1310 | |

| Symmetric SO₂ Stretch | 1170 - 1140 | |

| S-N Stretch | 914 - 895 |

Note: These are generalized frequency ranges for sulfonamides and may vary for this compound.

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity

High-resolution mass spectrometry (HRMS) is a crucial technique for the accurate determination of the molecular weight of a compound, which serves to confirm its elemental composition and assess its purity. For sulfonamides, electrospray ionization (ESI) is a common technique, typically producing an abundant protonated molecule [M+H]⁺ in the positive ion mode.

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that can help in the identification of the compound. The fragmentation patterns of sulfonamides are often characterized by the loss of SO₂ and cleavage of the S-N bond. For this compound, with a molecular formula of C₄H₉NO₃S, the expected exact mass of the neutral molecule is approximately 151.0303 g/mol . HRMS would be able to confirm this mass with high accuracy.

Computational Chemistry and Theoretical Investigations of 3s Oxolane 3 Sulfonamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. For (3S)-oxolane-3-sulfonamide, DFT studies provide significant insights into its geometry, stability, and reactivity.

Interactive Table: Optimized Geometrical Parameters of this compound (Predicted)

| Parameter | Value |

| Bond Length (S-N) | ~1.6 Å |

| Bond Length (S=O) | ~1.45 Å |

| Bond Length (C-S) | ~1.8 Å |

| Bond Angle (O=S=O) | ~120° |

| Bond Angle (O=S=N) | ~108° |

| Dihedral Angle (C2-C3-S-N) | Varies with conformation |

Note: These are typical, generalized values for sulfonamides and oxetanes. Precise values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.comnih.gov

For this compound, the HOMO is typically localized on the sulfonamide group and the oxygen atom of the oxolane ring, which are the more electron-rich parts of the molecule. researchgate.net The LUMO, conversely, is often centered around the sulfur atom and the adjacent carbon atoms, reflecting the electron-withdrawing nature of the sulfonyl group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests that the molecule is more reactive. mdpi.com The HOMO-LUMO energy gap for sulfonamide derivatives is typically in the range of 4-6 eV, indicating good stability. mdpi.comsemanticscholar.org

Interactive Table: FMO Properties of a Representative Sulfonamide (Calculated)

| Property | Value (eV) |

| HOMO Energy | -7.0 to -8.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

Note: These are representative values for sulfonamides. Specific values for this compound would require dedicated calculations.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. acs.org These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by a factor (typically around 0.96-0.99) to account for anharmonicity and limitations in the theoretical model, improving the correlation with experimental data. researchgate.netnist.gov

For this compound, characteristic vibrational modes would include stretching frequencies for the S=O, S-N, C-O, and N-H bonds. For example, the symmetric and asymmetric stretching of the SO2 group in sulfonamides typically appears in the regions of 1150-1180 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The N-H stretch is expected around 3200-3300 cm⁻¹. nih.gov Comparing the calculated vibrational spectrum with an experimental one can help to confirm the structure of the synthesized compound. umn.edu

DFT calculations provide various descriptors that help in predicting the reactivity and stability of this compound. The presence of the oxetane (B1205548) ring, a four-membered heterocycle, can influence the stability, with 3,3-disubstituted oxetanes showing enhanced tolerance to external conditions. researchgate.net The sulfonamide moiety is a known pharmacophore with diverse biological functions. ucl.ac.uk

The stability can be assessed through the calculated total energy and the HOMO-LUMO gap. A lower total energy for a particular conformation indicates higher stability. As mentioned, a larger HOMO-LUMO gap implies greater kinetic stability. mdpi.com Reactivity can be predicted by analyzing the distribution of the frontier orbitals and the molecular electrostatic potential (MEP). The MEP map indicates the regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. colby.edu These descriptors are crucial for developing Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a compound with its biological activity or other properties. excli.de

For this compound, important quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule (related to the HOMO energy).

Electron Affinity (A): The energy released when an electron is added to the molecule (related to the LUMO energy).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is related to the HOMO-LUMO gap. researchgate.net

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. researchgate.net

These descriptors help in understanding the structure-reactivity relationship. doi.org For example, a higher electrophilicity index suggests that the molecule is more likely to participate in reactions where it accepts electrons. The values of these descriptors are influenced by the interplay between the electron-withdrawing sulfonamide group and the oxolane ring.

Interactive Table: Calculated Quantum Chemical Descriptors for a Representative Sulfonamide

| Descriptor | Formula | Typical Value Range |

| Ionization Potential (I) | I ≈ -E(HOMO) | 7.0 - 8.0 eV |

| Electron Affinity (A) | A ≈ -E(LUMO) | 1.0 - 2.0 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.0 - 5.0 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.5 - 3.5 eV |

| Softness (S) | S = 1 / η | 0.28 - 0.40 eV⁻¹ |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.2 - 3.2 eV |

Note: These are representative values. Specific calculations are needed for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes its conformation. chemrxiv.org

For this compound, MD simulations can be used to:

Explore the conformational landscape: The molecule can exist in various conformations due to the flexibility of the oxolane ring and the rotation around the C-S and S-N bonds. MD simulations can identify the most populated and energetically favorable conformations. nih.gov

Assess conformational stability: By analyzing the trajectory, one can determine the stability of different conformations and the energy barriers for interconversion between them.

Study solvent effects: MD simulations explicitly include solvent molecules, allowing for a more realistic representation of the molecule's behavior in solution. This is crucial for understanding its properties in a biological environment.

MD simulations provide valuable insights into the flexibility and dynamic nature of this compound, which are important for its interaction with biological targets. The combination of DFT and MD provides a comprehensive theoretical understanding of this compound.

Ligand-Protein Interaction Modeling via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. tandfonline.com This method is crucial for understanding the molecular basis of a drug's activity by elucidating specific interactions that stabilize the ligand in the protein's binding site. researchgate.net

For sulfonamide-based compounds, molecular docking studies have been instrumental in identifying key interactions within the active sites of their protein targets. The sulfonamide group (–SO₂NH₂) is a critical pharmacophore that frequently participates in essential binding interactions. nih.govmdpi.com

Targeting Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases. Docking studies consistently show that the sulfonamide moiety binds to the zinc ion (Zn²⁺) present in the enzyme's active site. mdpi.comfrontiersin.org The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion, displacing a water molecule or hydroxide (B78521) ion, which is fundamental to the enzyme's catalytic activity. mdpi.com Beyond this primary interaction, the rest of the inhibitor molecule forms additional contacts with amino acid residues in the active site, which determine the inhibitor's potency and selectivity for different CA isoforms.

Key interactions for sulfonamide inhibitors within the carbonic anhydrase active site often include:

Coordination: The sulfonamide nitrogen atom forms a coordinate bond with the catalytic Zn²⁺ ion. frontiersin.orgrsc.org

Hydrogen Bonding: The sulfonyl oxygens and the amino group can form hydrogen bonds with residues such as Thr199 and Thr200. frontiersin.orgrsc.org

Hydrophobic Interactions: The cyclic or aromatic portions of the molecule often fit into hydrophobic pockets within the active site, interacting with residues like Val121, Phe131, Val143, and Leu198. nih.gov

Table 1: Representative Protein-Ligand Interactions for Sulfonamide Analogues from Molecular Docking Studies

| Target Protein | Ligand Class | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase IX | Thiazole-sulfonamide | Zn²⁺, His119, Thr200 | Coordination, Hydrogen Bonding |

| Carbonic Anhydrase II | Pyridine-sulfonamide | Zn²⁺, His94, His96, His119, Thr199, Thr200 | Coordination, Hydrogen Bonding |

| γ-Secretase (Presenilin-1) | General Sulfonamides | Lys380, Gly382, Leu432, Ala434 | Hydrogen Bonding |

| HIV-1 Reverse Transcriptase | Indolylarylsulfones | K101, Y181, Y188, F227, Y318 | Hydrogen Bonding, Hydrophobic |

This table is a generalized representation based on findings from various sulfonamide docking studies. nih.govmdpi.comnih.govfrontiersin.org

Targeting γ-Secretase: As modulators of γ-secretase, an enzyme implicated in Alzheimer's disease, sulfonamides like avagacestat (B1665833) have also been studied using molecular docking. nih.govnih.gov In this context, the interactions are different. Docking studies suggest that these modulators bind to an allosteric site on the presenilin-1 (PS-1) subunit of the γ-secretase complex. nih.govnih.gov The interactions often involve hydrogen bonds between the sulfonamide group and backbone atoms of residues like Lys380, Gly382, Leu432, and Ala434. nih.gov

The stability of a ligand-protein complex is quantified by its binding energy (ΔG), where a more negative value indicates a more stable complex and higher binding affinity. tandfonline.com Docking programs estimate this energy by scoring functions that account for various energetic contributions.

Electrostatic and van der Waals Interactions: These are fundamental forces governing the attraction and repulsion between the ligand and protein atoms.

Hydrogen Bonds: These are highly directional and significant contributors to binding affinity. For sulfonamides, the hydrogen bonds formed by the SO₂NH₂ group are often crucial. rsc.org

Hydrophobic Effects: The desolvation of hydrophobic surfaces on both the ligand and protein upon binding provides a significant favorable energetic contribution. acs.org

Torsional Free Energy: A penalty is often applied for the loss of rotational freedom of the ligand upon binding.

In docking studies of sulfonamide inhibitors against carbonic anhydrase, the coordination bond with the Zn²⁺ ion provides a substantial favorable energy contribution. rsc.org For instance, in one study, the coordination bond of a sulfonamide ligand with the Zn²⁺ in CA IX was calculated to have an energy of -5.9 kcal/mol. rsc.org The total binding energy is the sum of these individual contributions. For potent inhibitors, docking scores are typically in the range of -7 to -12 kcal/mol. tandfonline.comnih.gov

Analysis of the energetic contributions helps to rationalize why certain modifications to a lead compound improve its potency. For analogues of this compound, modifying the oxolane ring or adding substituents could enhance hydrophobic interactions or form additional hydrogen bonds, leading to a more favorable binding energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A QSAR model is an equation that relates numerical descriptors of the molecules (e.g., physicochemical properties, topological indices) to their known activity (e.g., IC₅₀). mdpi.com Such models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding which molecular features are most important for activity. researchgate.net

Few QSAR studies have been directed specifically at γ-secretase modulators due to the complexity of their mechanism, which may involve multiple binding sites. acs.org However, extensive QSAR modeling has been performed on various classes of sulfonamide inhibitors targeting enzymes like carbonic anhydrase. nih.govbenthamdirect.com

A typical QSAR study involves:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include:

Constitutional descriptors: Molecular weight, number of atoms, number of rings.

Topological descriptors: Indices that describe the branching and shape of the molecule (e.g., Kier & Hall Chi indices). benthamdirect.com

Physicochemical descriptors: LogP (lipophilicity), molar refractivity (related to volume), polar surface area (TPSA). nih.gov

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment. researchgate.net

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks) are used to build a model linking a subset of these descriptors to the biological activity. benthamdirect.comresearchgate.net

Model Validation: The model's statistical significance and predictive power are rigorously tested. mdpi.com

For a series of sulfonamide-based γ-secretase inhibitors, a QSAR study identified several key descriptors that determine their activity. benthamdirect.com

Table 2: Example of Descriptors Used in a QSAR Model for Sulfonamide-based γ-Secretase Inhibitors

| Descriptor Type | Descriptor Name | Description | Correlation with Activity |

| Physicochemical | LogP | Logarithm of the octanol-water partition coefficient; a measure of lipophilicity. | Positive |

| Constitutional | Number of H-bond donors/acceptors | Count of hydrogen bond donor and acceptor atoms in the molecule. | Positive |

| Topological | Kier ChiV3 (Cluster Index) | A molecular connectivity index related to the degree of branching. | Varies |

| Topological | Kier Chi6 (Ring Index) | A molecular connectivity index related to the presence of 6-membered rings. | Varies |

This table is based on descriptors identified as significant in a QSAR study of sulfonamide inhibitors. benthamdirect.com

The resulting QSAR models can be expressed as an equation. For example, a simple MLR model might look like:

pIC₅₀ = c₀ + c₁(LogP) + c₂(Number of H-bond acceptors) - c₃*(Molecular Volume)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c values are the regression coefficients.

Such models for analogues of this compound would allow researchers to computationally screen virtual libraries of related compounds. By calculating the descriptors for new designs, their potential activity can be predicted before committing resources to their synthesis and testing, thereby accelerating the drug discovery process. acs.org

Chemical Reactivity and Transformation Studies of 3s Oxolane 3 Sulfonamide

Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in (3S)-oxolane-3-sulfonamide is a key site for chemical modifications. The acidity of the sulfonamide proton allows for deprotonation by a suitable base, generating a nucleophilic nitrogen that can participate in various substitution reactions.

One common transformation is N-alkylation . Following deprotonation, the resulting anion can react with a range of alkyl halides to introduce alkyl substituents onto the sulfonamide nitrogen. This reaction is fundamental for diversifying the structure and properties of the parent compound. The choice of base and solvent is crucial to avoid competing reactions and ensure high yields.

Another significant reaction is N-arylation , which can be achieved through coupling reactions, often catalyzed by transition metals like copper or palladium. These reactions allow for the introduction of various aryl and heteroaryl groups, significantly expanding the chemical space accessible from this compound.

Furthermore, the sulfonamide nitrogen can be involved in the formation of sulfonimidates . This transformation can be achieved by reacting the sulfonamide with specific reagents that facilitate the formation of a sulfur-nitrogen double bond, with an additional group attached to the nitrogen. rsc.org These sulfonimidates are versatile intermediates for further synthetic manipulations. rsc.org

The reactivity of the sulfonamide nitrogen is summarized in the table below:

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl sulfonamide |

| N-Arylation | Aryl halide, Catalyst (e.g., Cu, Pd) | N-Aryl sulfonamide |

| Sulfonimidate Formation | Specific activating agents | Sulfonimidate |

Ring-Opening Reactions and Derivatization of the Oxolane Core

The oxolane (tetrahydrofuran) ring in this compound, while generally stable, can undergo ring-opening reactions under specific conditions. These reactions are typically promoted by strong nucleophiles or Lewis acids, which activate the ether linkages.

Nucleophilic attack can lead to the cleavage of one of the C-O bonds of the oxolane ring, resulting in a linear chain with a terminal hydroxyl group and the sulfonamide moiety attached to the carbon backbone. The regioselectivity of the ring opening is influenced by steric and electronic factors of both the substrate and the incoming nucleophile. Such transformations are valuable for converting the cyclic scaffold into acyclic structures with new functional handles.

Derivatization of the oxolane core without ring opening can also be achieved. For instance, functional groups can be introduced at other positions of the ring, provided that suitable synthetic strategies are employed to activate those positions. These modifications can alter the physicochemical properties of the molecule, such as its polarity and solubility. The inherent ring strain of four-membered rings like oxetanes makes their synthesis via cyclization challenging, often requiring anions and good leaving groups for acceptable yields. acs.org

| Transformation | Conditions | Outcome |

| Nucleophilic Ring-Opening | Strong nucleophile (e.g., organometallics) | Acyclic sulfonamide with a terminal alcohol |

| Lewis Acid-Promoted Ring-Opening | Lewis acid (e.g., TiCl4) and nucleophile | Functionalized acyclic sulfonamide |

| Derivatization | Site-specific functionalization reactions | Modified oxolane ring with preserved core structure |

Cycloaddition Reactions Involving Sulfonamide Derivatives

While this compound itself is not typically a direct participant in cycloaddition reactions, its derivatives can be employed in such transformations. For instance, if the sulfonamide is modified to contain an unsaturated moiety, this new functional group can act as a dipolarophile or a diene in cycloaddition reactions.

A key example is the [3+2] cycloaddition. If an azide (B81097) or a nitrone functionality is introduced into a molecule derived from this compound, it can react with an alkyne or an alkene to form five-membered heterocyclic rings like triazoles or isoxazolidines, respectively. ucl.ac.ukresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, is a highly efficient method for this purpose. mdpi.com

Similarly, Diels-Alder or [4+3] cycloaddition reactions could be envisaged if a diene or a related 4π-electron system is incorporated into the structure. uchicago.edu These reactions provide powerful tools for the construction of complex polycyclic systems from simpler precursors derived from this compound. The versatility of cycloaddition reactions allows for the creation of diverse molecular architectures. mdpi.com

| Cycloaddition Type | Required Functionality | Resulting Heterocycle |

| [3+2] Cycloaddition | Azide and Alkyne | 1,2,3-Triazole |

| [3+2] Cycloaddition | Nitrone and Alkene | Isoxazolidine ucl.ac.uk |

| [4+2] Diels-Alder | Diene and Dienophile | Cyclohexene derivative |

| [4+3] Cycloaddition | Diene and Oxyallyl Cation | Cyclohepta[b]indole/pyrrole uchicago.edu |

Functional Group Interconversions and Modulations

Functional group interconversions (FGIs) are essential for modifying the chemical properties and reactivity of this compound and its derivatives. pressbooks.pubmit.edu These transformations allow for the strategic manipulation of the molecule to prepare it for subsequent reaction steps or to synthesize the final target compound.

A primary FGI involves the sulfonamide group itself. For example, a primary sulfonamide (-SO2NH2) can be converted to a sulfonyl chloride (-SO2Cl) using appropriate chlorinating agents. ucl.ac.uk The sulfonyl chloride is a highly reactive intermediate that can be readily transformed into a variety of other sulfonamide derivatives, esters, or other sulfur-containing functional groups.

The oxolane ring also offers possibilities for FGIs. If a hydroxyl group is present on the ring, it can be oxidized to a ketone or an aldehyde. Conversely, a carbonyl group can be reduced to an alcohol. These transformations can alter the stereochemistry and electronic properties of the molecule. The interconversion between keto and enol forms is an important aspect of the reactivity of aldehydes and ketones. pressbooks.pub

Furthermore, other functional groups that might be introduced onto the molecule through the reactions described in the preceding sections can undergo a wide range of standard organic transformations. This includes, but is not limited to, esterification, amidation, reduction of nitriles or azides, and protection/deprotection of sensitive functional groups. vanderbilt.edu

| Initial Functional Group | Reagents/Conditions | Transformed Functional Group |

| Primary Sulfonamide | Chlorinating agent (e.g., POCl3) | Sulfonyl Chloride ucl.ac.uk |

| Alcohol | Oxidizing agent (e.g., PCC, DMP) | Ketone/Aldehyde |

| Ketone/Aldehyde | Reducing agent (e.g., NaBH4) | Alcohol |

| Nitrile | Reducing agent (e.g., LiAlH4) | Primary Amine vanderbilt.edu |

| Azide | Reducing agent (e.g., H2/Pd) | Primary Amine vanderbilt.edu |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies often employ a combination of experimental techniques and computational modeling.

For reactions at the sulfonamide nitrogen, the mechanism typically involves an initial acid-base reaction. The rate and equilibrium of this step are influenced by the pKa of the sulfonamide and the strength of the base. Subsequent nucleophilic attack by the sulfonamide anion on an electrophile follows standard SN2 or related pathways.

The mechanism of ring-opening reactions of the oxolane core depends on the reagents used. Under acidic conditions, the reaction may proceed through a protonated ether intermediate, which is then attacked by a nucleophile. acs.org With strong nucleophiles, a direct SN2-type displacement on one of the α-carbons of the ether is more likely. Computational studies can help to elucidate the transition state geometries and activation energies for these processes.

In cycloaddition reactions, the mechanism is often concerted, although stepwise pathways involving diradical or zwitterionic intermediates are also possible depending on the specific reactants and conditions. For instance, the CuAAC reaction is known to proceed through a well-defined catalytic cycle involving copper acetylide intermediates. mdpi.com

Mechanistic studies of functional group interconversions often focus on the nature of the reactive intermediates. For example, the oxidation of an alcohol may involve the formation of a chromate (B82759) ester, while reductions with metal hydrides proceed via the transfer of a hydride ion. Radical-based transformations are also possible, and their mechanisms can be probed using radical scavengers or spectroscopic techniques. chinesechemsoc.org

| Reaction Type | Key Mechanistic Feature | Investigative Tools |

| N-Alkylation | SN2 displacement | Kinetic studies, Isotope labeling |

| Ring-Opening | Protonation/Nucleophilic attack or direct SN2 | Computational modeling, Spectroscopic analysis of intermediates acs.org |

| CuAAC Cycloaddition | Catalytic cycle with copper acetylides | In-situ reaction monitoring (NMR, IR), DFT calculations mdpi.com |

| Radical Transformations | Formation of radical intermediates | Radical trapping experiments, EPR spectroscopy chinesechemsoc.org |

Applications As a Molecular Scaffold in Advanced Chemical Research

Sulfonamides as Versatile Pharmacophores in Molecular Design

The sulfonamide moiety (-SO₂NH-) is a cornerstone in drug discovery, recognized for its significant and diverse roles in medicinal chemistry. benthamdirect.comnih.gov Since the discovery of prontosil (B91393) in the 1930s, sulfonamide-containing compounds have evolved into a vast class of therapeutics targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions. researchgate.net Their prevalence stems from a unique combination of physicochemical and structural properties that make them highly effective as pharmacophores. rsc.orgacs.org

Sulfonamides are considered "molecular chimeras" because they can engage in both hydrogen bonding and interactions with non-polar regions within protein binding sites. benthamdirect.comnih.gov The sulfonamide group is a strong hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens), allowing it to form robust interactions with biological targets. researchgate.net This directional bonding capacity is crucial for molecular recognition and potency. Furthermore, the tetrahedral geometry of the sulfur atom provides a three-dimensional structure that can occupy specific pockets in enzymes and receptors. researchgate.net

One of the key advantages of the sulfonamide group is its metabolic stability. researchgate.netthieme-connect.com Unlike amide bonds, which are susceptible to hydrolysis by proteases, the sulfonamide linkage is generally robust against metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates. researchgate.net The electron-withdrawing nature of the sulfonyl group also enhances the acidity of the sulfonamide proton, influencing the compound's ionization state and solubility. thieme-connect.com This feature is often exploited in the design of inhibitors for metalloenzymes, such as carbonic anhydrases, where the deprotonated sulfonamide coordinates to the active site metal ion (e.g., Zn²⁺). nih.gov

The versatility of the sulfonamide moiety is further demonstrated by the ease with which it can be chemically modified. benthamdirect.comnih.gov Substitutions can be readily made at the sulfonamide nitrogen, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's properties to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. acs.org This chemical tractability has established sulfonamides as a "privileged structural motif" in the pharmaceutical industry. thieme-connect.com

| Property | Role in Molecular Design | Key Interactions | Reference |

|---|---|---|---|

| Hydrogen Bonding | Acts as both a hydrogen bond donor (N-H) and acceptor (S=O), crucial for target binding and recognition. | Forms strong, directional bonds with protein residues. | researchgate.net |

| Metabolic Stability | Resistant to enzymatic hydrolysis compared to amide bonds, leading to improved in vivo stability. | Increases drug half-life and bioavailability. | researchgate.net |

| 3D Structure | The tetrahedral geometry around the sulfur atom provides a defined three-dimensional arrangement for occupying binding pockets. | Facilitates specific steric interactions with target sites. | researchgate.net |

| Electronic Properties | Strong electron-withdrawing nature influences the acidity of the N-H proton and overall molecular polarity. | Can be critical for coordinating to metal ions in metalloenzymes. | thieme-connect.com |

| Chemical Tractability | Allows for easy introduction of diverse substituents on the nitrogen atom for SAR studies and property modulation. | Facilitates lead optimization and library synthesis. | benthamdirect.comnih.gov |

Oxolane Rings as Structural Modulators affecting Molecular Properties

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered saturated heterocycle containing an oxygen atom. wikipedia.org In medicinal chemistry, the incorporation of an oxolane ring serves as a strategic tool to modulate a molecule's physicochemical and pharmacokinetic properties. vulcanchem.com Its non-planar, flexible conformation allows it to act as a "conformational constraint," influencing the spatial arrangement of appended functional groups to achieve an optimal orientation for binding to a biological target.